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Compound of Interest

Compound Name: (R)-4-Phenylthiazolidine-2-thione

Cat. No.: B019163 Get Quote

(R)-4-Phenylthiazolidine-2-thione: A
Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides essential physicochemical data and detailed

experimental protocols for (R)-4-Phenylthiazolidine-2-thione, a critical chiral auxiliary in

modern asymmetric synthesis. This document is intended to serve as a valuable resource for

researchers and professionals engaged in pharmaceutical development and fine chemical

synthesis.

Core Physicochemical Properties
(R)-4-Phenylthiazolidine-2-thione is a white to off-white crystalline powder widely utilized for

its ability to induce stereoselectivity in a variety of chemical reactions. Its efficacy as a chiral

auxiliary is underpinned by its well-defined physical and chemical properties.

Quantitative Data Summary
The key quantitative properties of (R)-4-Phenylthiazolidine-2-thione are summarized in the

table below for easy reference and comparison.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 8 Tech Support

https://www.benchchem.com/product/b019163?utm_src=pdf-interest
https://www.benchchem.com/product/b019163?utm_src=pdf-body
https://www.benchchem.com/product/b019163?utm_src=pdf-body
https://www.benchchem.com/product/b019163?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b019163?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Property Value Conditions

Melting Point 128 - 130 °C Ambient Pressure

Specific Optical Rotation -204° to -207°
c=0.35 in CHCl₃, at 20°C with

sodium D-line (589 nm)

Experimental Protocols
Detailed methodologies for the determination of the melting point and optical rotation are

provided below. These protocols are standard procedures and can be adapted for use with

(R)-4-Phenylthiazolidine-2-thione.

Melting Point Determination
The melting point of a crystalline solid is a key indicator of its purity. For (R)-4-
Phenylthiazolidine-2-thione, a sharp melting range of 128-130 °C is indicative of a high-purity

sample.

Apparatus:

Melting point apparatus (e.g., Mel-Temp or similar)

Capillary tubes (sealed at one end)

Mortar and pestle

Spatula

Procedure:

Sample Preparation: A small amount of dry (R)-4-Phenylthiazolidine-2-thione is placed on

a clean, dry watch glass. The crystalline solid is finely powdered using a mortar and pestle to

ensure uniform heat distribution within the sample.

Capillary Tube Loading: The open end of a capillary tube is pressed into the powdered

sample. The tube is then inverted and tapped gently on a hard surface to pack the powder
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into the sealed end. The sample height in the capillary tube should be approximately 2-3

mm.

Measurement:

The loaded capillary tube is placed in the heating block of the melting point apparatus.

A rapid heating rate (approximately 10-20 °C/min) is initially used to determine an

approximate melting range.

The apparatus is allowed to cool to at least 20 °C below the approximate melting point.

A new sample is prepared and heated at a much slower rate (1-2 °C/min) as the

temperature approaches the expected melting point.

Data Recording: The temperature at which the first liquid droplet is observed is recorded as

the beginning of the melting range. The temperature at which the entire sample has turned

into a clear liquid is recorded as the end of the melting range. For a pure sample, this range

should not exceed 2 °C.

Optical Rotation Measurement
Optical rotation is a fundamental property of chiral molecules and is measured using a

polarimeter. The specific rotation is a standardized measure that is characteristic of a particular

enantiomer under specific conditions.

Apparatus:

Polarimeter

Sodium lamp (D-line, 589 nm)

Polarimeter cell (1 dm path length)

Volumetric flask (e.g., 10 mL)

Analytical balance
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Chloroform (CHCl₃), analytical grade

Procedure:

Solution Preparation:

Accurately weigh approximately 35 mg of (R)-4-Phenylthiazolidine-2-thione.

Transfer the weighed solid to a 10 mL volumetric flask.

Dissolve the solid in a small amount of chloroform and then dilute to the mark with the

same solvent. Ensure the solution is homogeneous. This creates a solution with a

concentration (c) of approximately 0.35 g/100 mL.

Polarimeter Calibration: The polarimeter is turned on and allowed to warm up as per the

manufacturer's instructions. The polarimeter cell is filled with pure chloroform (the blank),

and the instrument is zeroed.

Sample Measurement:

The polarimeter cell is rinsed and then filled with the prepared solution of (R)-4-
Phenylthiazolidine-2-thione. Care should be taken to avoid air bubbles in the light path.

The cell is placed in the polarimeter, and the observed rotation (α) is measured. The

measurement should be repeated several times, and the average value taken.

Calculation of Specific Rotation: The specific rotation, [α], is calculated using the following

formula:

[α] = α / (l × c)

where:

α is the observed rotation in degrees.

l is the path length of the polarimeter cell in decimeters (dm).

c is the concentration of the solution in g/mL.
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The specific rotation is reported along with the temperature and the wavelength of the light

used.

Asymmetric Synthesis Workflow
(R)-4-Phenylthiazolidine-2-thione is a cornerstone in asymmetric synthesis, particularly in

aldol reactions, where it serves as a chiral auxiliary to control the stereochemical outcome. The

general workflow for its application in an asymmetric aldol reaction is depicted below.
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Caption: Workflow for an Asymmetric Aldol Reaction.

This workflow illustrates the key stages:
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Acylation: The chiral auxiliary, (R)-4-Phenylthiazolidine-2-thione, is first acylated to form

the corresponding N-acyl derivative.

Enolate Formation and Aldol Addition: The N-acyl thiazolidinethione is then treated with a

Lewis acid and a hindered base to form a chiral enolate. This enolate subsequently reacts

with an aldehyde in a highly diastereoselective manner to yield the aldol adduct. The phenyl

group on the auxiliary sterically directs the approach of the aldehyde, leading to the

preferential formation of one diastereomer.

Auxiliary Cleavage: The final step involves the removal of the chiral auxiliary from the aldol

adduct. This is typically achieved through hydrolysis or reductive cleavage, yielding the

desired chiral aldol product and recovering the auxiliary, which can often be reused. This

process allows for the efficient transfer of chirality from the auxiliary to the final product.

To cite this document: BenchChem. [(R)-4-Phenylthiazolidine-2-thione melting point and
optical rotation]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b019163#r-4-phenylthiazolidine-2-thione-melting-
point-and-optical-rotation]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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